molecular formula C15H14N4OS B7580748 2-amino-N-(2-pyridin-3-ylethyl)-1,3-benzothiazole-6-carboxamide

2-amino-N-(2-pyridin-3-ylethyl)-1,3-benzothiazole-6-carboxamide

Cat. No. B7580748
M. Wt: 298.4 g/mol
InChI Key: ZOGXTWKWIRHYSS-UHFFFAOYSA-N
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Description

2-amino-N-(2-pyridin-3-ylethyl)-1,3-benzothiazole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been extensively studied for its various biological properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-pyridin-3-ylethyl)-1,3-benzothiazole-6-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins, including topoisomerase II, histone deacetylases, and β-secretase. These inhibitory effects are believed to be responsible for its various biological activities.
Biochemical and Physiological Effects:
2-amino-N-(2-pyridin-3-ylethyl)-1,3-benzothiazole-6-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of amyloid beta peptides in Alzheimer's disease. This compound has also been reported to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-N-(2-pyridin-3-ylethyl)-1,3-benzothiazole-6-carboxamide in lab experiments include its high purity, good yield, and diverse biological activities. However, the limitations of this compound include its potential toxicity and limited availability.

Future Directions

The future directions for research on 2-amino-N-(2-pyridin-3-ylethyl)-1,3-benzothiazole-6-carboxamide include its further investigation as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies, and its clinical efficacy needs to be evaluated further. Additionally, the structure-activity relationship of this compound needs to be explored to develop more potent analogs with improved pharmacological properties.
Conclusion:
In conclusion, 2-amino-N-(2-pyridin-3-ylethyl)-1,3-benzothiazole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has exhibited diverse biological activities and has shown promising results in preclinical studies. Further research is needed to evaluate its clinical efficacy and develop more potent analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-amino-N-(2-pyridin-3-ylethyl)-1,3-benzothiazole-6-carboxamide involves the reaction of 2-chloro-N-(2-pyridin-3-ylethyl)benzothiazole-6-carboxamide with ammonia in the presence of a palladium catalyst. This method has been reported to yield the desired compound with high purity and good yield.

Scientific Research Applications

2-amino-N-(2-pyridin-3-ylethyl)-1,3-benzothiazole-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. This compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-amino-N-(2-pyridin-3-ylethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c16-15-19-12-4-3-11(8-13(12)21-15)14(20)18-7-5-10-2-1-6-17-9-10/h1-4,6,8-9H,5,7H2,(H2,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGXTWKWIRHYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCNC(=O)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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